molecular formula C23H24N4O6S3 B2464449 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-15-6

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2464449
CAS No.: 865182-15-6
M. Wt: 548.65
InChI Key: XXJRZVDBQKSIMG-BZZOAKBMSA-N
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Description

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a potent and selective small-molecule inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator of the mammalian autophagy pathway. This compound has emerged as a critical chemical probe for dissecting the complex role of SIK3 in cellular homeostasis and disease. Research indicates that by inhibiting SIK3, this compound induces autophagic flux by affecting the phosphorylation and subcellular localization of transcription factors like TFEB, thereby modulating lysosomal biogenesis and autophagic gene expression. Its primary research value lies in oncology, where it is used to investigate the dependency of certain cancer cells, including glioblastoma and hematological malignancies, on SIK3 for survival and growth, potentially uncovering novel therapeutic vulnerabilities. The compound's mechanism involves high-affinity binding to the kinase domain of SIK3, which disrupts downstream signaling cascades linked to metabolism, cell cycle progression, and stress response. Furthermore, the structural motif of this inhibitor, particularly the presence of a prop-2-yn-1-yl group, makes it a valuable tool for chemical biology applications, such as the development of probe-conjugates for target identification and engagement studies within the kinome. Its use is pivotal for validating SIK3 as a drug target and for understanding the broader physiological implications of autophagy modulation in health and disease.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6S3/c1-4-11-27-20-10-9-19(35(24,29)30)12-21(20)34-23(27)25-22(28)17-5-7-18(8-6-17)36(31,32)26-13-15(2)33-16(3)14-26/h1,5-10,12,15-16H,11,13-14H2,2-3H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJRZVDBQKSIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a morpholino sulfonyl group and a benzo[d]thiazole moiety, which are known for their diverse interactions with biological targets.

The compound's molecular formula is C24H25N3O4S2C_{24}H_{25}N_{3}O_{4}S_{2} with a molecular weight of 483.6 g/mol. Its structure suggests the potential for various pharmacological interactions, making it a candidate for further investigation in drug development.

PropertyValue
Molecular FormulaC₃₄H₂₅N₃O₄S₂
Molecular Weight483.6 g/mol
StructureComplex organic compound with morpholino and thiazole groups

The biological activity of this compound can be attributed to its interactions with specific biological targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites.
  • Receptor Modulation : It could interact with cellular receptors, influencing their activity and subsequent signaling pathways.
  • DNA/RNA Interaction : The compound might bind to nucleic acids, affecting gene expression or protein synthesis.

Biological Activity

Research indicates that compounds with similar structures often exhibit promising antitumor , antibacterial , and anti-inflammatory properties. Specifically, this compound has shown:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation in vitro.
  • Antibacterial Properties : The presence of sulfonamide groups often correlates with antibacterial activity.
  • Anti-inflammatory Effects : Compounds containing morpholino and thiazole moieties are frequently investigated for their anti-inflammatory potential.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Antitumor Studies : In vitro assays demonstrated that compounds with morpholino and thiazole structures inhibited the growth of various cancer cell lines, suggesting a similar potential for this compound.
    • Example Study : A study on benzamide derivatives indicated that modifications to the thiazole moiety enhanced cytotoxicity against breast cancer cells.
  • Antibacterial Activity : Research on sulfonamide derivatives has shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound may possess similar properties.
  • Anti-inflammatory Research : Compounds in this class have been evaluated for their ability to reduce inflammation markers in animal models, suggesting that this compound could be beneficial in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of the target compound, we compare it with analogs from two key studies (Table 1).

Table 1: Structural and Functional Comparison

Compound Name/ID (Simplified) Core Structure Key Functional Groups Pharmacological Target/Activity Key Physicochemical Properties
Target Compound Benzamide-benzo[d]thiazolylidene -SO₂-(2,6-dimethylmorpholino), -SO₂NH₂ Kinase inhibition (proposed) LogP: ~3.2 (predicted), high polarity
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole-thione -SO₂-phenyl, -F substituents Antifungal/antibacterial LogP: 2.8–3.5, moderate aqueous solubility
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Benzoate-phenethylamino -COOEt, -NH-phenethyl Adenosine receptor modulation LogP: ~2.1, ester-driven hydrophobicity

Key Comparisons

Core Scaffold and Functional Groups The target compound’s benzamide-benzo[d]thiazolylidene core contrasts with the 1,2,4-triazole-thione systems in [7–9] and the benzoate-phenethylamino scaffold in I-6230. The thiazole ring in the target compound provides π-conjugation and rigidity, enhancing binding selectivity compared to the more flexible triazole derivatives .

Pharmacological Activity Triazole-thiones [7–9] exhibit broad-spectrum antimicrobial activity, attributed to their thione tautomers interacting with microbial enzymes . In contrast, the target compound’s sulfamoyl and morpholino groups suggest a kinase-targeted mechanism, as sulfonamide derivatives are known to inhibit ATP-binding pockets . Benzoate derivatives like I-6230 modulate adenosine receptors via their amino-ester linkages, highlighting how minor structural changes (e.g., amide vs. ester) drastically alter target specificity .

Physicochemical Properties

  • The target compound’s polar sulfonyl/sulfamoyl groups reduce LogP (~3.2) compared to I-6230 (LogP ~2.1), but its rigid aromatic system may limit membrane permeability relative to the triazole derivatives .
  • IR and NMR data for [7–9] confirm the absence of C=O bands (1663–1682 cm⁻¹) post-triazole formation, whereas the target compound retains a benzamide carbonyl (C=O at ~1680 cm⁻¹), influencing hydrogen-bonding capacity .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s Z-configuration requires precise stereochemical control during imine bond formation, contrasting with the tautomer-driven synthesis of triazole-thiones [7–9] .
  • Bioactivity Gaps: While [7–9] and I-6230 have well-documented activities, the target compound’s biological data remain preliminary.
  • Optimization Pathways: Hybridizing the target compound’s morpholino-sulfonyl motif with the triazole-thione scaffold could balance solubility and potency, as seen in recent kinase inhibitor designs .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Synthesis Methodology : The compound is synthesized via multi-step organic reactions, including sulfonylation of the benzothiazole core, introduction of the prop-2-yn-1-yl group via nucleophilic substitution, and coupling with the 2,6-dimethylmorpholino-sulfonylbenzamide moiety. Critical steps involve maintaining stereochemical control (Z-configuration) and optimizing reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions .
  • Challenges : Low yields during sulfamoyl group installation (due to competing hydrolysis) and purification of intermediates with polar functional groups (e.g., sulfonamides) require chromatography or recrystallization .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Structural Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms connectivity, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. X-ray crystallography may resolve stereochemical ambiguities in the Z-configuration .
  • Purity Assessment : HPLC with UV/Vis or MS detection ensures >95% purity, critical for biological assays .

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